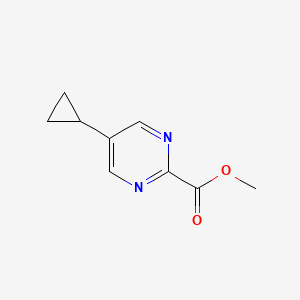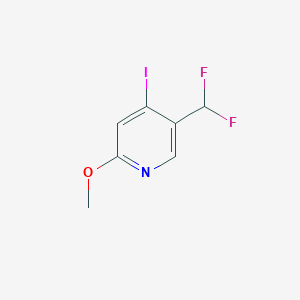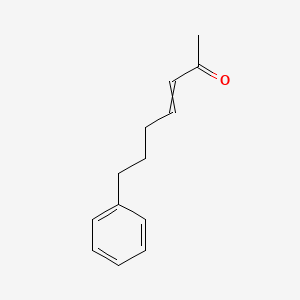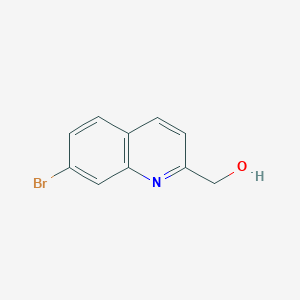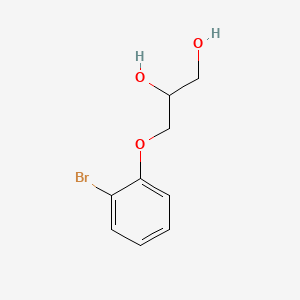
3-(2-Bromophenoxy)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenoxy)propane-1,2-diol is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.086 g/mol It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a 2-bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenoxy)propane-1,2-diol typically involves the reaction of 2-bromophenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a nucleophile such as water or a hydroxide ion . The reaction conditions often include the use of a base like sodium hydroxide to facilitate the ring-opening step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to form a phenoxypropane-1,2-diol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 3-(2-bromophenoxy)propane-1,2-dione.
Reduction: Formation of 3-(2-phenoxy)propane-1,2-diol.
Substitution: Formation of 3-(2-substituted phenoxy)propane-1,2-diol derivatives.
Scientific Research Applications
3-(2-Bromophenoxy)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways involving diols.
Medicine: Investigated for its potential as a pharmacological agent due to its structural similarity to biologically active compounds.
Industry: Used in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of 3-(2-Bromophenoxy)propane-1,2-diol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize the diol or phenoxy groups. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenoxy)propane-1,2-diol: Similar structure but with the bromine atom in the para position.
3-(2-Chlorophenoxy)propane-1,2-diol: Similar structure but with a chlorine atom instead of bromine.
3-(2-Methylphenoxy)propane-1,2-diol: Similar structure but with a methyl group instead of bromine
Uniqueness
3-(2-Bromophenoxy)propane-1,2-diol is unique due to the presence of the bromine atom in the ortho position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .
Properties
CAS No. |
63834-58-2 |
|---|---|
Molecular Formula |
C9H11BrO3 |
Molecular Weight |
247.09 g/mol |
IUPAC Name |
3-(2-bromophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11BrO3/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,11-12H,5-6H2 |
InChI Key |
LDMOQBBDWPPTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CO)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


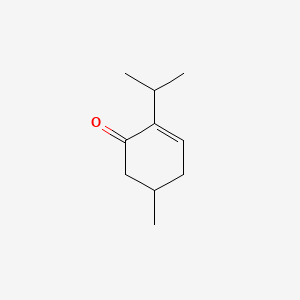
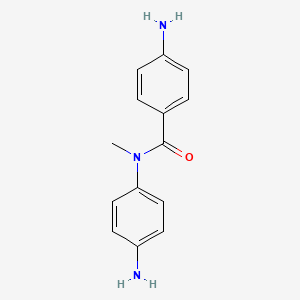
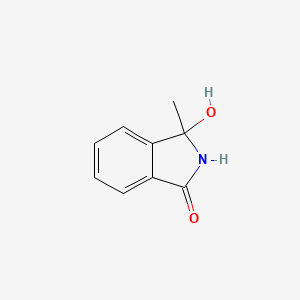
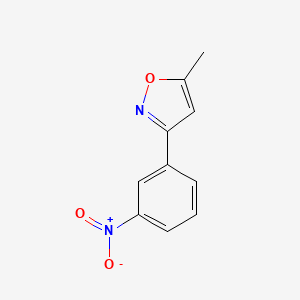
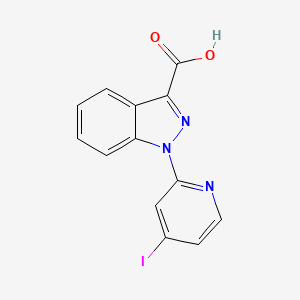
![N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide](/img/structure/B13973535.png)

